4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by its bromine, chlorine, and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the reaction of 4-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to bromination and subsequent methylation to introduce the bromine and methyl groups, respectively. The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium iodide (NaI) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Derivatives with different halogens or other functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe to study biological systems and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-Bromo-3-chlorophenol: Similar in structure but lacks the pyrazole ring.
4-Bromo-3-(4-chlorophenyl)pyrazole: Similar but without the carboxylic acid group.
4-Bromo-3-(4-chlorophenyl)pyrazole-5-carboxylic acid: Similar but with a different substitution pattern on the pyrazole ring.
Properties
IUPAC Name |
4-bromo-5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c1-15-10(11(16)17)8(12)9(14-15)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZGBHZJSUYTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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